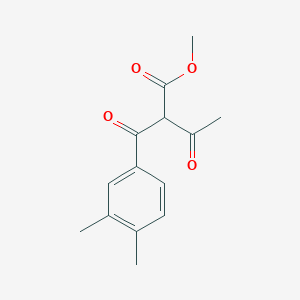

Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate

Description

Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate is a β-keto ester derivative featuring a 3,4-dimethylbenzoyl substituent at the C2 position of the 3-oxobutanoate core. The 3,4-dimethylbenzoyl group introduces steric and electronic effects that influence its reactivity, physical properties, and interactions in biological systems.

Properties

CAS No. |

676348-53-1 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate |

InChI |

InChI=1S/C14H16O4/c1-8-5-6-11(7-9(8)2)13(16)12(10(3)15)14(17)18-4/h5-7,12H,1-4H3 |

InChI Key |

HRNILWJKWPNLSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C(=O)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate typically involves the reaction of 3,4-dimethylbenzoyl chloride with methyl acetoacetate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-dimethylbenzoyl chloride+methyl acetoacetate→Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the benzoyl group.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate has been studied for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow it to act as an intermediate in the development of various biologically active molecules.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that modifications to this compound could enhance its antiproliferative activity against human cancer cells, making it a candidate for further drug development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.

Synthesis Applications

This compound can be utilized in:

- Condensation Reactions : It can participate in Claisen condensation reactions to form β-keto esters.

- Michael Additions : The compound can act as an electrophile in Michael addition reactions, leading to the formation of more complex structures.

Agrochemical Development

In agriculture, this compound has shown potential as a herbicide and fungicide precursor. Its derivatives have been evaluated for their effectiveness against various plant pathogens.

Efficacy Studies

A study on related compounds indicated that certain derivatives exhibited significant herbicidal activity, with inhibition rates exceeding those of commercial herbicides at comparable concentrations . This suggests that this compound could be developed into effective agrochemical agents.

Material Science

The compound can also find applications in material science due to its reactive functional groups. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate and selected analogues:

Key Observations :

- Electronic Effects : The 3,4-dimethylbenzoyl group in the target compound provides electron-donating methyl substituents, enhancing stability compared to electron-withdrawing groups (e.g., Cl in dichlorobenzylidene derivatives).

- Conjugation: Compounds like Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate exhibit extended conjugation due to the benzylidene group, which may influence UV absorption and reactivity .

Physical and Spectroscopic Properties

- Keto-Enol Tautomerism: Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate exists in a 3:7 keto-enol ratio, as confirmed by ¹H NMR .

- Crystallography : Hydrogen-bonding networks (e.g., C-H···O in ) influence crystal packing and stability.

- NMR Data: Methyl 2-(2-iodobenzyl)-3-oxobutanoate shows distinct ¹H NMR signals at δ 7.83 (d, J = 7.2 Hz) for aromatic protons and δ 3.69 (s) for the methyl ester .

Challenges and Opportunities

- Synthetic Challenges : Steric hindrance from the 3,4-dimethylbenzoyl group may complicate regioselective reactions.

- Biological Optimization : The absence of polar groups (e.g., hydroxyl or sulfonamido) in the target compound may limit solubility and target binding compared to analogues like SS-16 or sulfonamide derivatives .

- Applications : The dimethylbenzoyl group’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development.

Biological Activity

Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 676348-53-1

- Molecular Formula : C14H16O4

- Molecular Weight : 248.27 g/mol

- LogP : 1.86430

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 4

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study highlighted that derivatives of similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 11.7 to 93.7 µM, indicating their potential as effective antimicrobial agents .

Antioxidant Properties

The compound is also noted for its antioxidant activity. In vitro assays have demonstrated that it can scavenge free radicals effectively. For instance, related compounds have been shown to exhibit IC50 values lower than standard antioxidants like ascorbic acid, suggesting a strong potential for use in preventing oxidative stress-related diseases .

Cytotoxic Effects

Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Molecular docking studies suggest that it interacts with specific biological targets involved in cancer progression, potentially inhibiting tumor growth .

The biological activity of this compound is attributed to its structural features that facilitate interactions with various biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.

- Receptor Binding : Similar compounds have been studied for their ability to bind to receptors involved in neurotransmission and metabolic regulation.

Study on Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, showcasing its potential as a therapeutic agent .

Antioxidant Evaluation

In an antioxidant evaluation using the DPPH assay, related compounds exhibited IC50 values significantly lower than those of standard antioxidants. This suggests that this compound could be beneficial in formulations aimed at combating oxidative stress .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.